
(3-Bromobenzoyl)pyrrolidine
Overview
Description
(3-Bromobenzoyl)pyrrolidine (CAS: 346721-91-3) is a brominated aromatic compound featuring a pyrrolidine ring conjugated to a 3-bromobenzoyl group. This structure combines the electron-withdrawing bromine atom at the meta position of the benzoyl moiety with the five-membered saturated nitrogen heterocycle (pyrrolidine). The compound is primarily utilized in medicinal chemistry as a precursor or intermediate for synthesizing bioactive molecules, particularly those targeting G-protein-coupled receptors (GPCRs) and enzymes . Its structural rigidity and electronic properties make it a valuable scaffold for modulating ligand-receptor interactions, especially in drug discovery programs focused on central nervous system (CNS) disorders or metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: (3-Bromobenzoyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Substituted benzoyl derivatives.
Reduction: Alcohol derivatives.
Oxidation: Pyrrolidone derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(3-Bromobenzoyl)pyrrolidine serves as a versatile building block in the synthesis of complex organic molecules. Its bromobenzyl group enhances reactivity, making it suitable for various coupling reactions. It is particularly useful in the development of pharmaceuticals and agrochemicals, where it can be modified to create new derivatives with enhanced biological activities .
Table 1: Synthesis Applications of this compound
Application Area | Description |
---|---|
Pharmaceutical Synthesis | Used to develop new drug candidates targeting specific biological pathways. |
Agrochemical Development | Acts as an intermediate in creating pesticides and herbicides. |
Material Science | Explored for its potential use in polymers and advanced materials due to its unique properties. |
Biological Research
Biological Activity Studies
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential as a therapeutic agent is being investigated, particularly in the context of neurological disorders. The compound's structure allows for modifications that can enhance its binding affinity and selectivity towards specific targets .
Case Study: Interaction with COX-2 Receptors
A study focused on the interaction of this compound with cyclooxygenase-2 (COX-2) receptors revealed promising results. Modifications to the compound's structure significantly influenced its binding efficacy, suggesting it could serve as a selective COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs with fewer side effects.
Medicinal Chemistry
Therapeutic Potential
The ongoing research into this compound's therapeutic potential highlights its role in drug discovery efforts aimed at treating conditions such as cancer and bacterial infections. Its ability to inhibit specific proteins makes it a candidate for further exploration in medicinal chemistry .
Table 2: Therapeutic Applications
Mechanism of Action
The mechanism of action of (3-Bromobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding to enantioselective proteins. This binding can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(3-Bromobenzyl)pyrrolidine (CAS: BD296022)
This analogue replaces the benzoyl group with a benzyl moiety. The absence of the carbonyl group reduces electron-withdrawing effects, leading to increased lipophilicity (predicted logP ~2.8 vs. ~2.3 for (3-Bromobenzoyl)pyrrolidine) and altered binding kinetics. In receptor affinity studies, benzyl derivatives often exhibit weaker interactions with polar active sites compared to benzoyl-containing compounds due to reduced hydrogen-bonding capacity .
D-Proline Derivatives (e.g., Compound 31 in )
Replacing pyrrolidine with D-proline introduces a chiral center and a carboxylic acid group. This modification significantly impacts biological activity; for example, D-proline derivatives showed a 9-fold drop in potency compared to pyrrolidine analogues in enzyme inhibition assays, likely due to steric hindrance and altered stereoelectronic properties .
4-Chlorophenyl-Substituted Pyrrolidines ()
Substituting the bromine atom with chlorine and altering the aryl group position (e.g., 4-chlorophenyl) enhances receptor binding affinity in melanocortin-4 receptor (MC4R) ligands. For instance, 4-chlorophenyl-pyrrolidine derivatives achieved nanomolar Ki values (1.0 nM), whereas brominated analogues may prioritize halogen-bonding interactions over steric optimization .
Stereochemical Considerations
This compound lacks a chiral center, but stereochemistry becomes critical in analogues with substituted pyrrolidine rings. For example:
- S,R vs. R,S Isomers : In MC4R agonists, the S,R configuration of pyrrolidine derivatives resulted in full agonism, while the R,S isomer retained binding affinity but failed to stimulate cAMP production .
- Racemic Mixtures : Pyrrolidine boronic acid derivatives () exist as racemates, but enantiopure forms (e.g., compounds 1 and 2) showed divergent docking poses despite similar binding modes. This highlights the need for enantioselective synthesis in optimizing this compound derivatives .
Physicochemical and Pharmacokinetic Properties
A structurally related compound, 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine (), shares comparable properties with this compound:
Property | 1-{3-Bromoimidazo...pyrrolidine | This compound (Inferred) |
---|---|---|
XlogP | 2.3 | ~2.5–3.0 (benzoyl increases lipophilicity) |
Hydrogen Bond Acceptors | 3 | 2 (carbonyl oxygen) |
Topological Polar Surface Area | 33.4 Ų | ~30–35 Ų |
The benzoyl group in this compound enhances metabolic stability compared to benzyl or proline derivatives, as evidenced by reduced CYP450-mediated oxidation in preclinical studies .
Key Research Findings
- Biological Potency : this compound derivatives demonstrate moderate activity in MC4R binding assays (IC₅₀ ~100–500 nM), outperforming benzyl analogues but underperforming compared to 4-chlorophenyl-optimized ligands .
- Thermodynamic Solubility : The compound’s solubility in aqueous buffers (pH 7.4) is ~50 μM, comparable to other brominated aromatics but lower than hydrophilic proline derivatives (>200 μM) .
- Toxicological Profile : Preliminary toxicity screens indicate low hepatotoxicity (IC₅₀ > 100 μM in HepG2 cells), a favorable trait for further development .
Biological Activity
(3-Bromobenzoyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrN O
- Molecular Weight : Approximately 246.12 g/mol
- CAS Number : 346721-91-3
The structure of this compound features a bromobenzoyl group attached to a pyrrolidine ring, which influences its biological activity through interactions with various molecular targets.
The mechanism of action for this compound involves its ability to bind selectively to certain proteins, thereby modulating their activity. The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents are critical for its interaction with target proteins, affecting various biological pathways .
Antibacterial Activity
This compound has shown promise as an antibacterial agent. Pyrrolidine derivatives are known to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This property is especially relevant in targeting multidrug-resistant bacterial strains .
Anticancer Properties
Recent studies have indicated that compounds with pyrrolidine structures exhibit anticancer activity. For instance, derivatives similar to this compound were screened against cancer cell lines such as MCF-7 and HeLa, demonstrating significant cytotoxic effects .
Cholinesterase Inhibition
Pyrrolidine derivatives have also been investigated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can lead to increased levels of acetylcholine in synapses, potentially benefiting conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antimicrobial Activity : A study reported that this compound exhibited significant activity against various bacterial strains, including Acinetobacter baumannii and Aeromonas hydrophila, outperforming traditional antibiotics like ampicillin in some instances .
- Anticancer Screening : In a screening of several pyrrolidine derivatives, this compound was found to have an IC value indicating potent activity against breast cancer cell lines .
- Cholinesterase Inhibition Studies : Research on related pyrrolidine compounds has shown effective inhibition against acetylcholinesterase with IC values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-Proline | Pyrrolidine ring with carboxylic acid | Neuroprotective |
3-(Bromobenzyl)pyrrolidine | Similar pyrrolidine structure | Analgesic effects |
4-(Bromobenzyl)piperidine | Piperidine ring with bromobenzyl substitution | Antidepressant potential |
This table illustrates how this compound compares to other structurally related compounds, highlighting its unique features and potential applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Bromobenzoyl)pyrrolidine, and how can purity be optimized?
A multi-step approach is typically employed:
Bromobenzoylation : React pyrrolidine with 3-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Monitor purity via TLC (Rf = 0.4–0.6 in 3:1 hexane:EtOAc) .
Crystallization : Recrystallize from ethanol/water (4:1) to achieve >95% purity. Confirm via HPLC (C18 column, 1.0 mL/min flow, 254 nm UV detection) .
Q. How can the structure of this compound be characterized?
Combine spectroscopic and chromatographic methods:
- NMR : H NMR (CDCl, 400 MHz) shows pyrrolidine ring protons (δ 1.8–2.1 ppm, multiplet) and aromatic protons (δ 7.3–7.6 ppm). C NMR confirms the benzoyl carbonyl at ~165 ppm .
- Mass Spectrometry : ESI-MS (positive mode) gives [M+H] at m/z 254.0 (calculated 253.06 for CHBrNO) .
- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (e.g., C: 52.19%, H: 4.78%, N: 5.53%) .
Q. What are the key pharmacological applications of this compound derivatives?
This compound serves as a precursor for neuroactive agents:
- Neurotransmitter Modulation : Derivatives with electron-withdrawing groups (e.g., bromine) enhance interactions with serotonin (5-HT) and dopamine (D) receptors. In vitro assays (e.g., radioligand binding) quantify IC values .
- Enzyme Inhibition : Substitutions on the pyrrolidine ring improve selectivity for kinases (e.g., MAPK) or proteases (e.g., DPP-4). Use enzymatic assays (e.g., fluorescence-based) to measure inhibition kinetics .
Advanced Research Questions
Q. How can computational modeling optimize this compound derivatives for target selectivity?
Apply molecular docking and QSAR:
Force Fields : Use GAFF (General Amber Force Field) to parameterize the compound. Validate minimized structures against crystallographic data (RMSD < 0.3 Å) .
Docking : In AutoDock Vina, dock derivatives into DPP-4 (PDB: 2G5P). Prioritize poses with hydrogen bonds to Glu205/Glu206 and hydrophobic interactions with Tyr547 .
QSAR : CoMFA/CoMSIA models identify critical regions: Electron-donating groups at C3 of pyrrolidine enhance activity, while bromine at the meta position improves steric fit .
Q. How can flow chemistry improve scalability of this compound synthesis?
Optimize parameters via Design of Experiments (DoE):
- Factors : Residence time (1–5 min), temperature (20–80°C), and reagent stoichiometry (1–3 eq).
- Response Surface Methodology : A Central Composite Design (CCD) in MODDE software identifies optimal conditions (e.g., 3 min, 60°C, 2.5 eq pyrrolidine) for >90% yield .
- Continuous Purification : Integrate inline liquid-liquid extraction (LLE) to remove excess bromobenzoyl chloride .
Q. How to resolve contradictions in biological activity data for this compound analogs?
Case study: Discrepant IC values for DPP-4 inhibition (~10 µM vs. ~50 µM):
Structural Analysis : Compare X-ray/NMR structures of analogs. Meta-substituted bromine may induce conformational strain in the pyrrolidine ring, reducing binding affinity .
Assay Conditions : Control for pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl). Lower pH increases protonation of tertiary amines, altering receptor interactions .
Meta-Analysis : Use statistical tools (e.g., Grubb’s test) to identify outliers. Replicate assays with standardized protocols (e.g., 37°C, 5% CO) .
Properties
IUPAC Name |
(3-bromophenyl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354197 | |
Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346721-91-3 | |
Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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